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Compound of Interest

Compound Name: 1-Acetylindolin-3-one

Cat. No.: B091299 Get Quote

A comprehensive guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data interpretation for the structural confirmation of 1-Acetylindolin-3-one. This guide

provides a comparative analysis with related analogs, detailed experimental protocols, and

workflow visualizations to aid researchers, scientists, and drug development professionals in

their analytical endeavors.

Introduction
1-Acetylindolin-3-one, a derivative of the indolinone core, is a valuable scaffold in medicinal

chemistry and organic synthesis. Its structural confirmation is paramount for ensuring the

integrity of research and development activities. This guide presents a detailed interpretation of

the ¹H NMR, ¹³C NMR, and mass spectrometry data expected for 1-Acetylindolin-3-one,

supported by comparative data from structurally similar compounds.

Data Presentation and Interpretation
The structural confirmation of 1-Acetylindolin-3-one (C₁₀H₉NO₂) relies on the precise

interpretation of its spectroscopic data. The molecular weight of this compound is 175.18 g/mol

. Below is a detailed analysis of the expected NMR and MS data.

¹H NMR Spectroscopy
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The proton NMR spectrum of 1-Acetylindolin-3-one is expected to exhibit distinct signals

corresponding to the aromatic protons of the benzene ring, the methylene protons of the five-

membered ring, and the methyl protons of the acetyl group. Due to restricted rotation around

the N-C(O) amide bond, some signals, particularly those of the aromatic protons, may appear

as a mixture of rotamers, leading to broadened or multiple sets of peaks.

Table 1: Expected ¹H NMR Spectral Data for 1-Acetylindolin-3-one and Comparison with

Analogs.

Proton

Assignment

Expected

Chemical

Shift (δ,

ppm) for 1-

Acetylindolin

-3-one

Multiplicity

Coupling

Constant (J,

Hz)

Analog: 1-

Acetylindolin

e (¹H NMR,

CDCl₃)

Analog:

Indolin-3-

one (¹H

NMR,

CDCl₃)

H-4 ~7.6 - 7.8 d ~7.5 - 8.0 ~8.1 (d) ~7.6 (d)

H-5 ~7.1 - 7.3 t ~7.5 - 8.0 ~7.2 (t) ~7.1 (t)

H-6 ~7.3 - 7.5 t ~7.5 - 8.0 ~7.3 (t) ~7.5 (t)

H-7 ~8.0 - 8.2 d ~8.0 - 8.5 ~7.2 (d) ~7.0 (d)

H-2 (CH₂) ~4.0 - 4.2 s - ~4.1 (t) ~3.6 (s)

H-Acetyl

(CH₃)
~2.2 - 2.4 s - ~2.2 (s) -

Aromatic Region (H-4, H-5, H-6, H-7): The protons on the benzene ring will appear in the

downfield region (7.0-8.2 ppm). The electron-withdrawing effect of the acetyl group and the

ketone at position 3 will deshield these protons. H-7 is expected to be the most deshielded

due to the anisotropic effect of the adjacent amide carbonyl group.

Methylene Protons (H-2): The two protons at the C-2 position are adjacent to a nitrogen atom

and a carbonyl group, which will shift their signal downfield to approximately 4.0-4.2 ppm.

They are expected to appear as a singlet as there are no adjacent protons to couple with.
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Acetyl Protons: The three protons of the methyl group in the acetyl moiety will give rise to a

sharp singlet at around 2.2-2.4 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the

molecule, including the two carbonyl carbons, the aromatic carbons, the methylene carbon,

and the methyl carbon.

Table 2: Expected ¹³C NMR Spectral Data for 1-Acetylindolin-3-one and Comparison with

Analogs.

Carbon Assignment

Expected Chemical

Shift (δ, ppm) for 1-

Acetylindolin-3-one

Analog: N-

Acetylisatin (¹³C

NMR, DMSO-d₆)

Analog: 1-

Acetylindoline (¹³C

NMR, CDCl₃)

C-2 ~50 - 55 - ~48

C-3 (C=O, ketone) ~195 - 200 ~182.2 -

C-3a ~120 - 125 ~117.8 ~128

C-4 ~125 - 130 ~124.7 ~124

C-5 ~123 - 128 ~125.8 ~123

C-6 ~135 - 140 ~138.9 ~127

C-7 ~115 - 120 ~116.3 ~117

C-7a ~150 - 155 ~149.6 ~143

C-Acetyl (C=O) ~168 - 172 ~169.7 ~168

C-Acetyl (CH₃) ~23 - 27 ~25.4 ~24

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl at C-3

will be significantly downfield, around 195-200 ppm. The amide carbonyl of the acetyl group

will appear at a more upfield position, approximately 168-172 ppm.
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Aromatic Carbons: The six carbons of the benzene ring will resonate in the 115-155 ppm

range. The quaternary carbons (C-3a and C-7a) will typically have weaker signals.

Aliphatic Carbons: The methylene carbon (C-2) is expected around 50-55 ppm, and the

methyl carbon of the acetyl group will be the most upfield signal, at approximately 23-27

ppm.

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a

prominent protonated molecular ion [M+H]⁺.

Table 3: Expected ESI-MS Data for 1-Acetylindolin-3-one.

Ion Expected m/z Interpretation

[M+H]⁺ 176.0706 Protonated molecular ion

[M+Na]⁺ 198.0525 Sodium adduct

[M-CH₂CO]⁺ 134.0549
Loss of ketene from the acetyl

group

[M-CO]⁺ 148.0757
Loss of carbon monoxide from

the ketone

The fragmentation pattern will be crucial for confirming the structure. Key expected

fragmentation pathways include the loss of ketene (CH₂=C=O) from the acetyl group and the

loss of carbon monoxide from the indolinone ring.

Experimental Protocols
Accurate data acquisition is fundamental for reliable structural elucidation. The following are

typical experimental protocols for NMR and MS analysis of 1-Acetylindolin-3-one.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1-Acetylindolin-3-one is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount
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of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 1-5 seconds

Acquisition Time: ~3-4 seconds

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Parameters:

Spectral Width: ~240 ppm

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay (d1): 2 seconds

Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of 1-Acetylindolin-3-one (e.g., 10-100 µg/mL) is

prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a

small amount of formic acid (e.g., 0.1%) to promote protonation.
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Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped

with an electrospray ionization (ESI) source.

Acquisition Parameters:

Ionization Mode: Positive

Capillary Voltage: 3-4.5 kV

Drying Gas (N₂): Flow rate of 5-10 L/min, temperature of 300-350 °C.

Nebulizer Pressure: 1-2 Bar

Mass Range: m/z 50-500

Fragmentation (for MS/MS): Collision-induced dissociation (CID) with argon as the

collision gas, with collision energy optimized to achieve characteristic fragmentation.

Visualization of Analytical Workflows
The logical flow of experiments and data interpretation is crucial for unambiguous structure

confirmation.
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Figure 1. Workflow for the structural confirmation of 1-Acetylindolin-3-one.
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Figure 2. Key NMR and MS correlations for 1-Acetylindolin-3-one.

Conclusion
The structural confirmation of 1-Acetylindolin-3-one is unequivocally achieved through the

synergistic application of ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic

chemical shifts, coupling patterns, and fragmentation pathways provide a unique spectroscopic

fingerprint for this molecule. By comparing the acquired data with the expected values and

those of known analogs, researchers can confidently verify the identity and purity of their

synthesized compounds, ensuring the reliability of subsequent scientific investigations.

To cite this document: BenchChem. [Unveiling the Structure: A Detailed Spectroscopic
Confirmation of 1-Acetylindolin-3-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091299#detailed-interpretation-of-nmr-and-ms-data-
for-1-acetylindolin-3-one-confirmation]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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